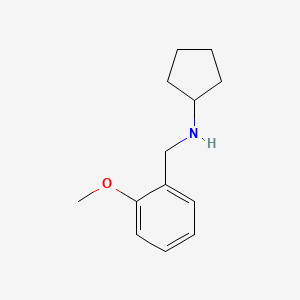N-(2-methoxybenzyl)cyclopentanamine
CAS No.: 353777-76-1
Cat. No.: VC1983513
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 353777-76-1 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |
| Standard InChI Key | OHGORSHWNTYOFQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC2CCCC2 |
| Canonical SMILES | COC1=CC=CC=C1CNC2CCCC2 |
Introduction
Chemical Identity and Structure
N-(2-methoxybenzyl)cyclopentanamine is characterized by its unique molecular structure consisting of a cyclopentyl ring connected to a 2-methoxybenzyl group via a secondary amine linkage. This compound represents an important class of benzylamine derivatives with potential pharmacological significance. The precise arrangement of these structural components contributes to its chemical behavior and potential biological interactions.
Basic Chemical Properties
The compound is formally recognized by several identifiers that help establish its chemical identity, as shown in the following table:
| Property | Value |
|---|---|
| Chemical Name | N-(2-methoxybenzyl)cyclopentanamine |
| CAS Number | 353777-76-1 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]cyclopentanamine |
| SMILES Notation | COC1=CC=CC=C1CNC2CCCC2 |
| InChI | InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |
| InChIKey | OHGORSHWNTYOFQ-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical State and Stability
While specific physical property data for the free base of N-(2-methoxybenzyl)cyclopentanamine is limited in available literature, its hydrochloride salt has been more thoroughly characterized. The hydrochloride salt exists as a solid at room temperature with increased stability compared to the free base form .
Derivative Forms
The hydrochloride salt of N-(2-methoxybenzyl)cyclopentanamine has been documented with the following properties:
| Property | N-(2-methoxybenzyl)cyclopentanamine HCl |
|---|---|
| CAS Number | 1609401-21-9 |
| Molecular Formula | C₁₃H₂₀ClNO |
| Molecular Weight | 241.76 g/mol |
| Physical Form | Solid |
| Storage Temperature | Room temperature |
| Purity (Commercial) | ≥95% |
The formation of the hydrochloride salt enhances stability and typically improves water solubility, making it more suitable for various research applications . Salt formation is a common modification for amine-containing compounds to improve their handling, storage, and application characteristics.
Structural Relationships and Classification
Relationship to NBOMe Compounds
N-(2-methoxybenzyl)cyclopentanamine shares significant structural similarities with the NBOMe class of compounds, particularly in the N-(2-methoxybenzyl) moiety. NBOMes are known for their high binding affinity to serotonin receptors, especially the 5-HT₂ₐ receptor subtype .
The critical structural feature shared between N-(2-methoxybenzyl)cyclopentanamine and NBOMe compounds is the 2-methoxybenzyl group attached to the nitrogen atom. Research has demonstrated that this specific substitution pattern significantly enhances binding affinity to certain receptors. According to studies on similar compounds, the substitution pattern on the benzyl moiety has substantial influence on receptor affinity, with an observed trend of ortho > meta > para positions for hydrogen bond acceptors .
Comparison with Related Compounds
Several structurally related compounds provide context for understanding the potential properties of N-(2-methoxybenzyl)cyclopentanamine:
The cyclopentyl component in N-(2-methoxybenzyl)cyclopentanamine is derived from cyclopentylamine, which itself has been used as an intermediate in pharmaceutical synthesis and has applications in coordination chemistry . The combination of the cyclopentyl group with the N-(2-methoxybenzyl) moiety creates a unique molecular entity with distinct chemical and potential pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume